(3,4-diethoxyphenyl)(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone
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Overview
Description
1-(3,4-DIETHOXYBENZOYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrazole ring substituted with a pyrrolidine-1-sulfonyl group, a 3,4-diethoxybenzoyl group, and two methyl groups. This compound’s unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIETHOXYBENZOYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the pyrrolidine-1-sulfonyl group: This step involves the sulfonylation of the pyrazole ring using pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3,4-diethoxybenzoyl group: This can be done through an acylation reaction using 3,4-diethoxybenzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIETHOXYBENZOYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and cellular pathways.
Medicine: Potential use as a drug candidate for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-DIETHOXYBENZOYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
- 1-(3,4-Diethoxybenzoyl)-3,5-dimethyl-4-(morpholine-1-sulfonyl)-1H-pyrazole
Uniqueness
1-(3,4-DIETHOXYBENZOYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE is unique due to the presence of both the 3,4-diethoxybenzoyl and pyrrolidine-1-sulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C20H27N3O5S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
(3,4-diethoxyphenyl)-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C20H27N3O5S/c1-5-27-17-10-9-16(13-18(17)28-6-2)20(24)23-15(4)19(14(3)21-23)29(25,26)22-11-7-8-12-22/h9-10,13H,5-8,11-12H2,1-4H3 |
InChI Key |
IEVXBBHNGZLWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC3)C)OCC |
Origin of Product |
United States |
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